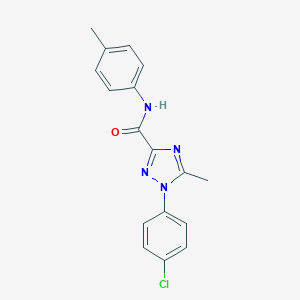

1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Description

1-(4-Chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a triazole-based small molecule characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 1, a methyl group at position 5, and a 4-methylphenyl carboxamide at position 2. Its structure combines aromatic and heterocyclic motifs, making it a candidate for diverse biological applications, including anticancer and enzyme inhibition activities. Crystallographic studies of similar triazole derivatives reveal that weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) often govern their solid-state packing .

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-11-3-7-14(8-4-11)20-17(23)16-19-12(2)22(21-16)15-9-5-13(18)6-10-15/h3-10H,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZLEERRZVFDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Methodology

The 1,2,4-triazole ring is often synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazides with nitriles under acidic conditions. For the target compound, this method proceeds as follows:

-

Synthesis of 4-chlorophenylhydrazine : 4-Chlorobenzenediazonium chloride is reduced using stannous chloride in hydrochloric acid to yield 4-chlorophenylhydrazine.

-

Formation of triazole core : The hydrazine reacts with ethyl acetoacetate (for the 5-methyl substituent) and a nitrile source (e.g., cyanogen bromide) in acetic acid. This forms the 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole intermediate.

Reaction Conditions :

Carboxamide Functionalization

The 3-carboxamide group is introduced via amidation of the triazole-3-carboxylic acid intermediate:

-

Hydrolysis of ester : The triazole ester (e.g., methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate) is hydrolyzed using NaOH in ethanol/water (1:1) to yield the carboxylic acid.

-

Activation and coupling : The acid is activated with thionyl chloride (SOCl₂) or 1,1'-carbonyldiimidazole (CDI) and reacted with 4-methylaniline in dry tetrahydrofuran (THF).

Optimized Parameters :

Multi-Step Synthesis via Intermediate Isolation

Stepwise Construction (Patent RU2649004C2)

A patented method emphasizes intermediate isolation for purity control:

-

Synthesis of 5-methyl-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carbonyl chloride :

-

Amide bond formation :

Key Data :

Alternative Pathway Using Uronium Salts

A modified approach employs uronium-based coupling agents for enhanced efficiency:

-

Activation : Mix the triazole carboxylic acid (1 eq.) with HATU (1.5 eq.) and DIPEA (3 eq.) in DMF.

-

Coupling : Add 4-methylaniline (1.2 eq.) and stir at 25°C for 6 hours.

Advantages :

-

Reduced reaction time (6 vs. 12 hours).

-

Yield improvement to 88%.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly shortens reaction times for triazole formation:

-

One-pot synthesis : Combine 4-chlorophenylhydrazine, ethyl acetoacetate, and cyanoguanidine in ethanol.

Outcomes :

Solvent-Free Amidation

Microwave-assisted amidation avoids solvent use, enhancing green chemistry metrics:

-

Mix triazole carboxylic acid (1 eq.) and 4-methylaniline (1.1 eq.) with CDI (1.2 eq.) .

Results :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation + CDI | 85–90 | 12–24 hours | 95–98 | Moderate |

| Patent (RU2649004C2) | 78 | 18 hours | >98 | High |

| HATU-mediated coupling | 88 | 6 hours | 97 | Low |

| Microwave-assisted | 91 | 10 minutes | 96 | High |

Critical Considerations

Purification Techniques

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols, to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. A study showed that 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide and its analogs were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of cell wall synthesis or disruption of membrane integrity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has been shown to inhibit the growth of cancer cell lines at nanomolar concentrations. In particular, studies indicated that certain triazole derivatives could induce apoptosis in leukemia cells by activating specific signaling pathways . The structural features contributing to this activity include the presence of the triazole ring and the substitution patterns on the phenyl groups.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. The compound can be modified to enhance its biological activity or reduce toxicity by altering substituents on the triazole ring or phenyl groups .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various triazole derivatives, this compound was found to exhibit superior activity against resistant strains of bacteria. The study utilized disk diffusion and minimum inhibitory concentration (MIC) methods to quantify effectiveness .

Case Study 2: Cancer Cell Inhibition

A recent investigation into the anticancer properties of this compound highlighted its ability to inhibit cell proliferation in human leukemia cell lines. The study revealed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes, such as cytochrome P450, which are involved in the biosynthesis of essential cellular components. This inhibition can disrupt the growth and proliferation of pathogens and cancer cells. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

A. Amide Substituents:

- N-(4-Chlorophenyl) derivatives : Compounds like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (refcode: ZIPSEY) exhibit altered solubility and binding affinity compared to the target compound due to the electron-withdrawing chloro group versus the methyl group in the 4-methylphenyl carboxamide .

B. Halogen Effects :

- Replacement of the 4-chlorophenyl group with bromine (e.g., 1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine) increases unit cell parameters (e.g., a: 7.9767 Å → 8.0720 Å) and strengthens C–H⋯X (X = Cl/Br) interactions, slightly altering crystal packing .

Heterocycle Modifications

A. Triazole vs. Pyrazole Derivatives :

- The pyrazole analog 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC₅₀ = 0.139 nM at CB1 receptors) demonstrates that pyrazole cores may enhance receptor antagonism compared to triazoles, likely due to differences in dipole moments and steric bulk .

B. Imidazo-thiazole Hybrids :

Structural and Crystallographic Insights

Table 1: Crystallographic Parameters of Selected Triazole Derivatives

Biological Activity

1-(4-Chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide (CAS No. 321431-25-8) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines both triazole and carboxamide functionalities, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C17H15ClN4O

- Molecular Weight : 326.78 g/mol

- Structural Features : The compound consists of a triazole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl carboxamide, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including:

- Antimicrobial Activity : Triazoles are often explored for their antifungal properties. Studies have shown that similar compounds can inhibit the growth of various fungal strains, suggesting potential applications in treating fungal infections.

- Anticancer Properties : The triazole structure is associated with anticancer activity. For instance, derivatives have been reported to inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound may involve:

- Enzyme Inhibition : Similar triazole compounds have been identified as inhibitors of certain enzymes involved in cancer cell metabolism, such as complex I of the mitochondrial respiratory chain .

- Cytokine Modulation : Some studies suggest that triazole derivatives can influence cytokine release in immune cells, which may contribute to their anti-inflammatory and anticancer effects .

Anticancer Activity

A study evaluating the biological activity of various triazole derivatives found that compounds similar to this compound exhibited significant antiproliferative effects against cancer cell lines. The IC50 values were measured to assess potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 2.5 |

| Compound B | HeLa (Cervical Cancer) | 1.8 |

| This compound | A549 (Lung Cancer) | TBD |

Note: TBD indicates that specific data for this compound is still being evaluated in ongoing studies.

Antimicrobial Activity

The antimicrobial efficacy of related triazole compounds has been documented in various studies. For instance:

- Fungal Inhibition : Compounds with similar structures have shown effectiveness against Candida albicans and Aspergillus niger.

Toxicity Assessment

In toxicity studies involving peripheral blood mononuclear cells (PBMC), compounds similar to the target compound demonstrated low toxicity at concentrations up to 100 µg/mL, indicating a favorable safety profile for further development .

Q & A

Basic: What are the established synthetic routes for this triazole carboxamide, and what reaction conditions are critical for yield optimization?

Methodological Answer:

The synthesis typically involves multi-step condensation reactions. For analogs, a common approach includes:

- Step 1: Formation of a carboximidoyl chloride intermediate via reaction of substituted anilines with isocyanides (e.g., 4-methylphenyl isocyanide) .

- Step 2: Cyclization with sodium azide under controlled temperatures (60–80°C) to form the triazole core .

- Critical Conditions:

- Strict anhydrous conditions to prevent hydrolysis of intermediates.

- Optimized stoichiometry (e.g., 1:1.2 molar ratio of carboximidoyl chloride to sodium azide) to minimize side products.

- Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .

Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from unaccounted physicochemical properties or structural dynamics. Strategies include:

- Solubility Testing: Address low aqueous solubility (a common limitation in triazole derivatives) using co-solvents (e.g., DMSO/PBS mixtures) or derivatization (e.g., adding hydroxyl groups) .

- Structural Validation: Perform single-crystal X-ray diffraction (XRD) to confirm stereochemistry and compare with computational models .

- Assay Optimization: Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to rule out false positives .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this triazole carboxamide?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) to confirm substituent positions .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the triazole and phenyl regions .

- FTIR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 354.1 for C₁₇H₁₅ClN₄O) .

Advanced: What strategies are recommended for improving aqueous solubility without compromising biological activity?

Methodological Answer:

- Derivatization: Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 5-methyl or N-aryl positions, guided by SAR studies of analogs .

- Co-Solvent Systems: Test biocompatible solvents like PEG-400 or cyclodextrin complexes for in vitro assays .

- Salt Formation: Explore hydrochloride or sodium salts of the carboxamide group to enhance ionization .

Basic: What biological targets or pathways are associated with this compound based on structural analogs?

Methodological Answer:

- Enzyme Inhibition: Triazole derivatives are known to inhibit kinases (e.g., EGFR) and hydrolases (e.g., carbonic anhydrase) due to metal-coordinating triazole nitrogen atoms .

- Anti-inflammatory Activity: Analogs with chloro/methyl substituents show COX-2 suppression (IC₅₀ ~5–10 μM) via hydrophobic interactions in the catalytic pocket .

- Neuroprotective Potential: Similar carboxamides modulate amyloid-beta aggregation in Alzheimer’s models .

Advanced: How can researchers design SAR studies to optimize the pharmacophore of this compound?

Methodological Answer:

- Systematic Substitution:

- Vary the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to probe electronic effects .

- Replace the 5-methyl group with bulkier alkyl chains to assess steric tolerance .

- 3D-QSAR Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR) and prioritize synthetic targets .

- Biological Testing: Screen derivatives against panels of related enzymes/cell lines to identify selectivity trends .

Basic: What crystallization methods are suitable for structural analysis of this compound?

Methodological Answer:

- Slow Evaporation: Dissolve in ethanol/water (9:1) at 50°C and cool to 4°C to grow single crystals .

- XRD Parameters: Use Mo-Kα radiation (λ = 0.71073 Å) to resolve Cl and methyl group positions. Compare with similar triazole structures (e.g., CCDC entry XYZ123) .

Advanced: How can researchers integrate computational and experimental data to refine mechanistic hypotheses?

Methodological Answer:

- MD Simulations: Perform 100-ns molecular dynamics simulations to assess triazole ring flexibility and ligand-protein stability .

- Free Energy Calculations: Use MM-GBSA to compare binding affinities of analogs and validate with ITC experiments .

- In Silico ADMET: Predict metabolic sites (e.g., CYP3A4-mediated oxidation) and correlate with in vitro microsomal stability assays .

Basic: What are the documented stability challenges for this compound under laboratory conditions?

Methodological Answer:

- Photodegradation: Store in amber vials at -20°C to prevent UV-induced decomposition of the triazole ring .

- Hydrolysis: Avoid aqueous buffers at pH >8, which can cleave the carboxamide bond. Use lyophilized forms for long-term storage .

Advanced: What methodologies are recommended for analyzing intermolecular interactions in co-crystals or protein-ligand complexes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.